Cas no 84476-99-3 (2,5-Difluoropyridine)

2,5-Difluoropyridine structure
2,5-Difluoropyridine structure
Product Name:2,5-Difluoropyridine
Numero CAS:84476-99-3
MF:C5H3F2N
MW:115.080827951431
MDL:MFCD04114191
CID:60703
PubChem ID:2762871
Update Time:2024-10-26

2,5-Difluoropyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5-Difluoropyridine
    • 2,4-DIFLUOROPHENYL ISOTHIOCYANATE
    • 2,5-difluoro-pyridine
    • Pyridine,2,5-difluoro
    • Pyridine, 2,5-difluoro-
    • 2,5-Difluorpyridin
    • PubChem14398
    • Pyridine,2,5-difluoro-
    • 2,5-bis(fluoranyl)pyridine
    • KSC652G9R
    • XFAMUOYNXFXQTC-UHFFFAOYSA-N
    • BH355
    • 2,5-Difluoropyridine, AldrichCPR
    • STL554749
    • BBL100955
    • TRA0057948
    • LS20951
    • AS04727
    • SY005276
    • 2,5-Difluoropyridine (ACI)
    • MFCD04114191
    • EN300-98298
    • D4174
    • SCHEMBL415945
    • 84476-99-3
    • AKOS005063482
    • A840800
    • 2,5-Difluoropyridine, 97%
    • CS-W003160
    • AC-6251
    • J-507345
    • DTXSID30376528
    • DB-005872
    • PS-9232
    • MDL: MFCD04114191
    • Inchi: 1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H
    • Chiave InChI: XFAMUOYNXFXQTC-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(F)=CN=1

Proprietà calcolate

  • Massa esatta: 115.02300
  • Massa monoisotopica: 115.023
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 0
  • Complessità: 76.8
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12.9
  • XLogP3: 1.4

Proprietà sperimentali

  • Densità: 1.274 g/mL at 25 °C
  • Punto di fusione: -33°C(lit.)
  • Punto di ebollizione: 115°C(lit.)
  • Punto di infiammabilità: Fahrenheit: 75,2 ° f
    Celsius: 24 ° c
  • Indice di rifrazione: n20/D 1.445
  • PSA: 12.89000
  • LogP: 1.35980

2,5-Difluoropyridine Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H226,H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 1993C 3 / PGIII
  • WGK Germania:3
  • Codice categoria di pericolo: 10-36/37/38
  • Istruzioni di sicurezza: 16-26-36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:3
  • PackingGroup:III
  • Condizioni di conservazione:Store long-term at 2-8°C

2,5-Difluoropyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,5-Difluoropyridine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0461989467- 1g
2,5-Difluoropyridine
84476-99-3 98%(GC)
1g
¥ 117.6 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0461989451- 5g
2,5-Difluoropyridine
84476-99-3 98%(GC)
5g
¥ 294.1 2021-05-18
Fluorochem
036113-1g
2,5-Difluoropyridine
84476-99-3 97%
1g
£18.00 2022-03-01
Fluorochem
036113-5g
2,5-Difluoropyridine
84476-99-3 97%
5g
£26.00 2022-03-01
Fluorochem
036113-25g
2,5-Difluoropyridine
84476-99-3 97%
25g
£106.00 2022-03-01
Fluorochem
036113-100g
2,5-Difluoropyridine
84476-99-3 97%
100g
£310.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D124342-250mg
2,5-Difluoropyridine
84476-99-3 98%
250mg
¥29.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D124342-5g
2,5-Difluoropyridine
84476-99-3 98%
5g
¥95.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D124342-1g
2,5-Difluoropyridine
84476-99-3 98%
1g
¥46.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016580-1g
2,5-Difluoropyridine
84476-99-3 97%
1g
¥39 2024-05-21

2,5-Difluoropyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetic acid ,  Water ;  2 h, 25 °C
Riferimento
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Metodo di produzione 2

Condizioni di reazione
Riferimento
Fluorinations with potassium tetrafluorocobaltate(III). Part VII. Further investigations on the fluorination of pyridine
Coe, Paul L.; et al, Journal of Fluorine Chemistry, 1982, 21(2), 171-89

Metodo di produzione 3

Condizioni di reazione
Riferimento
Fluorinations with complex metal fluorides. Part 6. Fluorination of pyridine and related compounds with cesium tetrafluorocobaltate(III)
Plevey, Raymond G.; et al, Journal of Fluorine Chemistry, 1982, 21(2), 159-69

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  20 h, -5 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, reflux
Riferimento
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1.25 h, -10 °C → 0 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  20 h, -5 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, reflux
Riferimento
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  28 h, 343 K
2.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  3 d, 343 K
Riferimento
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C-F Activation and Chemoselectivity of C-F versus C-H Bond Cleavage
McKay, David; et al, ACS Catalysis, 2015, 5(2), 776-787

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  2 h, rt
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  2 h, rt
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, reflux
Riferimento
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Metodo di produzione 13

Condizioni di reazione
Riferimento
Fluorinations with complex metal fluorides. Part 6. Fluorination of pyridine and related compounds with cesium tetrafluorocobaltate(III)
Plevey, Raymond G.; et al, Journal of Fluorine Chemistry, 1982, 21(2), 159-69

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  3 d, 343 K
Riferimento
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C-F Activation and Chemoselectivity of C-F versus C-H Bond Cleavage
McKay, David; et al, ACS Catalysis, 2015, 5(2), 776-787

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Toluene ;  3 d, rt
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

2,5-Difluoropyridine Raw materials

2,5-Difluoropyridine Preparation Products

2,5-Difluoropyridine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:84476-99-3)2,5-Difluoropyridine
Numero d'ordine:A905943
Stato delle scorte:in Stock
Quantità:250.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:22
Prezzo ($):239.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:84476-99-3)2,5-Difluoropyridine
A905943
Purezza:99%
Quantità:250.0g
Prezzo ($):239.0
Email